(3-(fluoromethyl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(fluoromethyl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C15H16FN3O and its molecular weight is 273.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
- A study on the synthesis and crystal structure of related compounds revealed the creation of boric acid ester intermediates with benzene rings through a three-step substitution reaction. The molecular structures were confirmed via FTIR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. Density Functional Theory (DFT) was employed to compare molecular structures, offering insights into the physicochemical properties of these compounds (Huang et al., 2021).
Pharmacological Potential
- Research into pyrazole derivatives, including those structurally related to (3-(fluoromethyl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone, has demonstrated significant antimicrobial activities. These compounds were synthesized and showed promising activity against various bacterial strains, underscoring their potential in developing new antibacterial agents (Kumar et al., 2012).
Catalytic Applications
- Studies on enantiopure azetidinyl compounds have showcased their utility in catalytic asymmetric additions to aldehydes, achieving high enantioselectivities. This highlights the potential of such compounds in asymmetric synthesis and catalysis, offering a pathway to synthesize chiral molecules with significant pharmaceutical relevance (Wang et al., 2008).
Material Science and Chemistry
- The development of precipitation-resistant solution formulations for poorly water-soluble compounds is crucial in drug delivery and pharmaceutical research. Investigations into related compounds have aimed to enhance in vivo exposure, providing a blueprint for formulating similar fluoromethyl azetidinyl derivatives for better bioavailability (Burton et al., 2012).
Antimicrobial and Anticancer Research
- Novel pyrazole derivatives have been synthesized and assessed for their antimicrobial and anticancer activities, with certain compounds exhibiting higher activity than standard drugs. This research avenue suggests the compound may serve as a valuable starting point for designing new therapeutic agents (Hafez et al., 2016).
Mechanism of Action
Target of Action
The compound contains an azetidine ring, which is a four-membered heterocyclic ring with a nitrogen atom . Azetidines are known to be used in organic synthesis and medicinal chemistry . They can interact with various biological targets due to their ring strain and stability .
Mode of Action
They can undergo various chemical reactions, including ring-opening, which can lead to interactions with biological targets .
Biochemical Pathways
Without specific information on this compound, it’s challenging to determine the exact biochemical pathways it might affect. Azetidines have been used in the synthesis of polyamines , which are involved in numerous biological processes, including cell growth and differentiation, gene regulation, and protein synthesis .
Properties
IUPAC Name |
[3-(fluoromethyl)azetidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O/c1-18-14(15(20)19-9-11(8-16)10-19)7-13(17-18)12-5-3-2-4-6-12/h2-7,11H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZDJFQJIJYUSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.